2-Butylhexanol CAS number: 2768-15-2
2-Butylhexanol CAS number: 2768-15-2
An In-Depth Technical Guide to 2-Butylhexanol (CAS: 2768-15-2) for Research and Drug Development Professionals
Introduction
2-Butylhexan-1-ol (CAS: 2768-15-2), a branched-chain primary alcohol, represents a class of compounds known as Guerbet alcohols. Its unique molecular architecture—featuring a C10 backbone with a butyl group at the C2 position—imparts a distinct set of physicochemical properties, including a high boiling point, low volatility, and excellent solvency in organic media. While its structural isomer, 2-ethylhexanol, is widely utilized in industrial applications, 2-butylhexanol offers a nuanced profile that warrants specific consideration within research and pharmaceutical development.[1]
This guide serves as a technical deep-dive for researchers, medicinal chemists, and formulation scientists. It moves beyond basic identification to explore the causality behind its synthesis, the logic of its potential applications in drug discovery and delivery, and the essential safety protocols required for its handling. The objective is to provide a comprehensive, scientifically-grounded resource that enables informed decision-making in a laboratory and developmental context.
Physicochemical and Structural Characteristics
The identity and behavior of 2-butylhexanol are dictated by its molecular structure. As a branched C10 alcohol, it balances lipophilic character with the reactivity of a primary hydroxyl group. This combination is central to its utility as both a solvent and a synthetic intermediate.
Key Properties Summary
| Property | Value | Source |
| IUPAC Name | 2-butylhexan-1-ol | PubChem[2] |
| CAS Number | 2768-15-2 | PubChem[2] |
| Molecular Formula | C10H22O | PubChem[2] |
| Molecular Weight | 158.28 g/mol | PubChem[2] |
| Computed XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
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Structural Insight : The branching at the C2 position sterically hinders the close packing of molecules. This disruption of intermolecular forces is the primary reason Guerbet alcohols like 2-butylhexanol remain liquid over a broad temperature range and have lower melting points compared to their linear isomers.
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Lipophilicity and Polarity : The computed XLogP3 value of 3.8 indicates significant lipophilicity, suggesting high solubility for non-polar compounds and poor solubility in water.[2] The terminal hydroxyl group, however, provides a site for hydrogen bonding, lending the molecule a modest polar character that makes it a versatile solvent for a range of organic molecules.
Caption: Chemical structure of 2-butylhexan-1-ol.
Synthesis and Manufacturing
The primary industrial route to 2-butylhexanol is the Guerbet reaction , a base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[3][4] This reaction provides a direct pathway to dimerized, branched alcohols.
The mechanism involves a four-step sequence occurring in a single pot:
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Dehydrogenation : The starting alcohol (n-hexanol) is temporarily oxidized to its corresponding aldehyde (hexanal).
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Aldol Condensation : Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.
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Dehydration : The resulting aldol adduct readily eliminates a molecule of water to form an α,β-unsaturated aldehyde.
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Hydrogenation : The unsaturated aldehyde is then hydrogenated by the hydrogen produced in the initial step, yielding the final branched-chain alcohol.[3][5][6]
The rate-limiting step is typically the initial dehydrogenation, often requiring high temperatures (200-400°C) and the presence of a bifunctional catalyst that possesses both basic and hydrogenation/dehydrogenation sites.[6]
Caption: The four-step Guerbet reaction pathway for synthesizing 2-butylhexanol.
Generalized Laboratory Protocol: Guerbet Synthesis
This protocol is a generalized representation. Specific catalyst choices, temperatures, and pressures must be optimized based on available equipment and literature precedent.
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Reactor Preparation : Charge a high-pressure autoclave reactor with n-hexanol, a catalytic amount of a heterogeneous catalyst (e.g., palladium on carbon, copper chromite), and a strong base (e.g., potassium hydroxide).[3][4]
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Inerting : Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
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Reaction Execution : Heat the stirred mixture to the target temperature (e.g., 200-250°C). The reaction will generate pressure due to the formation of hydrogen gas. Maintain the reaction for several hours until conversion plateaus, monitoring by sampling if possible. The water byproduct can hinder the reaction, so its removal can improve yield.[7]
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Work-up : Cool the reactor to room temperature and vent any excess pressure. Dilute the reaction mixture with a suitable organic solvent and filter to remove the heterogeneous catalyst.
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Purification : Wash the organic phase with a dilute acid to neutralize the base, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
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Final Distillation : Purify the crude product by fractional distillation under vacuum to isolate pure 2-butylhexanol.
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Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Applications in Research and Drug Development
The properties of 2-butylhexanol make it a valuable, albeit specialized, tool for pharmaceutical scientists. Its utility stems from its role as a high-performance solvent, a synthetic building block, and a potential formulation excipient.
High-Performance Aprotic Solvent
In early-stage drug discovery, many lead compounds exhibit poor solubility in common aqueous and organic solvents. 2-Butylhexanol can serve as a non-polar, aprotic, high-boiling point solvent, offering an alternative for solubilizing difficult-to-dissolve active pharmaceutical ingredients (APIs).[10] Its use is particularly relevant for:
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Reaction Medium : Facilitating organic reactions involving hydrophobic reagents where elevated temperatures are required. Its low volatility minimizes solvent loss.
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Lyophilization : In specialized cases, alcohols like tertiary butyl alcohol are used as co-solvents with water in freeze-drying processes to improve the solubility of hydrophobic drugs and enhance the stability of the final cake.[11][12] 2-Butylhexanol could be investigated for similar applications.
Synthetic Intermediate in Medicinal Chemistry
The primary hydroxyl group of 2-butylhexanol is a reactive handle for chemical modification, making it a useful intermediate.[13][14]
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Esterification : It can be readily esterified to produce prodrugs or incorporate a bulky lipophilic moiety into a larger molecule to modulate its pharmacokinetic properties (e.g., membrane permeability, metabolic stability).
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Etherification : Formation of ether linkages provides another route to create complex target molecules where the C10 branched alkyl group is desired for its steric or lipophilic influence.
Potential in Drug Formulation and Delivery
The amphiphilic nature and lipophilicity of 2-butylhexanol suggest its potential as a functional excipient in advanced drug delivery systems.
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Topical and Transdermal Formulations : Long-chain alcohols are known to act as chemical penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum. The branched structure of 2-butylhexanol may offer a unique balance of efficacy and reduced skin irritation compared to other enhancers.
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Lipid-Based Formulations : It can function as a co-solvent or co-surfactant in the oil phase of Self-Emulsifying Drug Delivery Systems (SEDDS) or microemulsions. Its role would be to increase the solubilization capacity of the lipid phase for a poorly water-soluble drug, thereby improving its oral bioavailability.
Caption: Relationship between the properties of 2-butylhexanol and its applications.
Safety, Toxicology, and Handling
Comprehensive toxicological data specifically for 2-butylhexanol (CAS 2768-15-2) is limited in publicly accessible databases. Therefore, a conservative approach to handling is mandated, drawing precautionary parallels from structurally similar compounds like 2-ethylhexanol and other C8-C10 alcohols.
GHS Hazard Information (Anticipated)
Based on data for 2-ethylhexanol and other similar alcohols, the following hazards should be anticipated.
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity | H332: Harmful if inhaled. H303: May be harmful if swallowed. | Vapors can cause respiratory irritation. High-level exposure may lead to headache and dizziness.[15][16] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Prolonged or repeated contact may defat the skin, leading to dryness and dermatitis.[15] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact can cause significant irritation, redness, and pain.[15] |
| Aquatic Hazard | H402 / H412: Harmful to aquatic life, possibly with long-lasting effects. | The substance should not be released into the environment.[15][17] |
Safe Laboratory Handling Protocol
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Engineering Controls : Always handle 2-butylhexanol inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[18]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a flame-resistant lab coat.
-
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[17][18]
-
Spill Management : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area thoroughly.
-
Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not pour down the drain.[18]
Conclusion
2-Butylhexanol is a specialty chemical whose value in a research and drug development setting lies in its specific combination of branched structure, lipophilicity, and chemical reactivity. While not a common laboratory solvent, its utility emerges in challenging scenarios requiring high solvency for non-polar APIs, a robust intermediate for medicinal chemistry, or a functional excipient for enhancing drug delivery. Its synthesis via the Guerbet reaction is a well-established, though energy-intensive, process. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, allows scientists and researchers to effectively leverage this versatile C10 alcohol to solve complex problems in synthesis and formulation.
References
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Perrone, O. M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. Retrieved February 1, 2026, from [Link]
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International Journal of Pharmacy and Analytical Research. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. Retrieved February 1, 2026, from [Link]
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